

A Comprehensive Technical Guide to 4-(Azepan-1-yl)-2-methylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Azepan-1-yl)-2-methylaniline

Cat. No.: B1517789

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth guide provides a technical overview of **4-(Azepan-1-yl)-2-methylaniline**, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, synthesis, potential applications, and safety considerations, designed to empower researchers in their scientific endeavors.

Chemical Identity and Properties

CAS Number: 847455-22-5

IUPAC Name: **4-(Azepan-1-yl)-2-methylaniline**

The structure of **4-(Azepan-1-yl)-2-methylaniline** incorporates a substituted aniline core, a foundational scaffold in numerous pharmacologically active molecules, with a seven-membered azepane ring. This combination imparts a unique three-dimensional conformation that can be pivotal for molecular interactions with biological targets.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₀ N ₂	Inferred
Molecular Weight	204.32 g/mol	
Appearance	Not explicitly stated, likely an oil or low-melting solid	Inferred
Solubility	Expected to be soluble in common organic solvents	Inferred

Synthesis Methodologies: A Strategic Approach

The synthesis of **4-(Azepan-1-yl)-2-methylaniline** can be approached through several modern synthetic strategies. The choice of method will depend on the available starting materials, desired scale, and laboratory capabilities. The most prominent and versatile method for this class of compounds is the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination: The Gold Standard for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.^{[1][2][3]} This reaction offers high functional group tolerance and broad substrate scope, making it ideal for the synthesis of complex amines like **4-(Azepan-1-yl)-2-methylaniline**.^[1]

Reaction Scheme:

4-Halo-2-methylaniline

Azepane

Pd Catalyst
(e.g., $\text{Pd}_2(\text{dba})_3$)

Ligand
(e.g., XPhos, SPhos)

Base
(e.g., NaOtBu , K_2CO_3)

Solvent
(e.g., Toluene, Dioxane)

4-(Azepan-1-yl)-2-methylaniline

[Click to download full resolution via product page](#)

A conceptual workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Exemplary):

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 4-bromo-2-methylaniline or 4-iodo-2-methylaniline) (1.0 eq), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%).
- Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.5-2.0 eq) and the solvent (e.g., anhydrous toluene or dioxane).

- Amine Addition: Introduce azepane (1.1-1.5 eq) to the reaction mixture.
- Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
- Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired **4-(Azepan-1-yl)-2-methylaniline**.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.^[3]

Nucleophilic Aromatic Substitution (SNAr): A Classical Alternative

Nucleophilic aromatic substitution is another viable, albeit potentially more limited, approach. This method typically requires a strongly electron-withdrawing group (such as a nitro group) ortho or para to a good leaving group (like a halide) to facilitate the reaction.

Reaction Scheme:

[Click to download full resolution via product page](#)

A two-step synthetic pathway via SNAr and reduction.

Detailed Experimental Protocol (Exemplary):

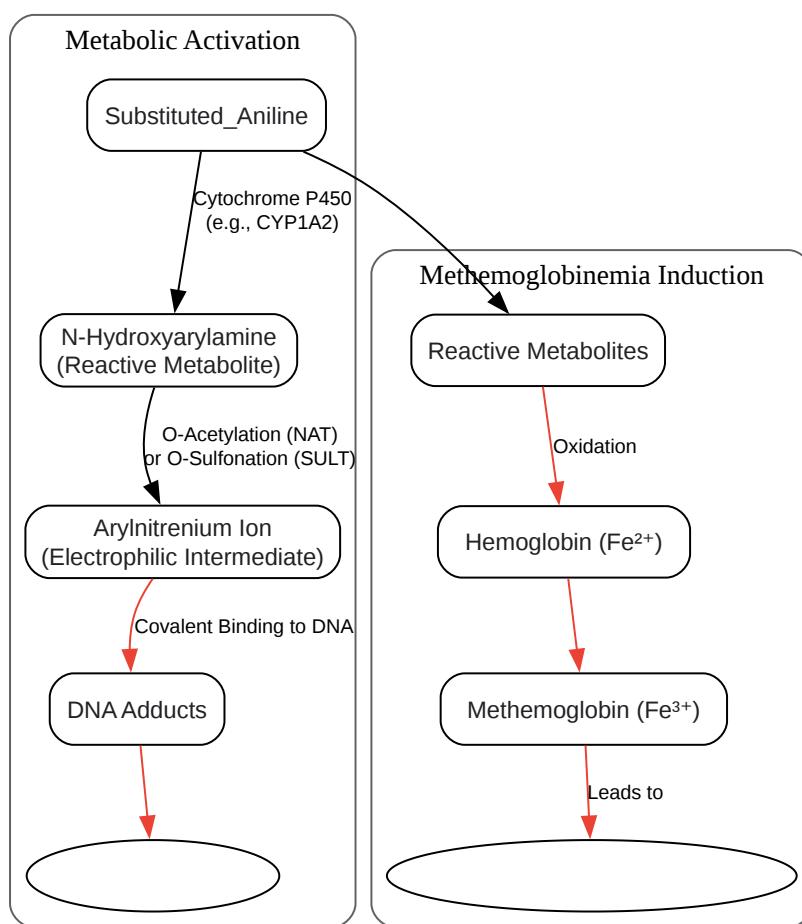
- SNAr Reaction: In a round-bottom flask, dissolve the activated aryl halide (e.g., 1-fluoro-2-methyl-4-nitrobenzene) (1.0 eq) in a polar aprotic solvent such as DMF or DMSO. Add a base, such as potassium carbonate (2.0 eq), followed by azepane (1.2 eq). Heat the reaction mixture (e.g., to 100-150 °C) and monitor for completion. After cooling, the mixture is worked up by pouring it into water and extracting the product with an organic solvent.
- Reduction of the Nitro Group: The resulting nitro-substituted intermediate is then dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a catalyst for hydrogenation (e.g., 10% Pd/C) is added. The reaction is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reduction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, **4-(Azepan-1-yl)-2-methylaniline**.

Applications in Drug Discovery and Materials Science

The structural motifs present in **4-(Azepan-1-yl)-2-methylaniline** are of significant interest in the field of drug discovery. Azepane-containing compounds have demonstrated a wide range of pharmacological activities, and more than 20 have been approved by the FDA for various therapeutic uses.^[4] The aniline core is a well-established pharmacophore in numerous drug classes. The unique combination in this molecule could be explored for the development of novel therapeutic agents targeting a variety of diseases.^[4]

Furthermore, N-aryl azepanes are being investigated for their properties in materials science, including their potential use in the development of organic light-emitting diodes (OLEDs) and other functional materials.^[5]

Safety and Toxicological Profile


As a substituted aniline, **4-(Azepan-1-yl)-2-methylaniline** should be handled with care, assuming a toxicological profile similar to other compounds in this class until specific data is available.

General Hazards of Substituted Anilines:

- **Toxicity:** Substituted anilines can be toxic if inhaled, ingested, or absorbed through the skin. ^[6]
- **Methemoglobinemia:** A primary toxic effect of many anilines is the induction of methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.^[7]
- **Organ Toxicity:** Long-term exposure to certain anilines may cause damage to the liver, kidneys, and spleen.
- **Carcinogenicity:** Aniline is classified as a probable human carcinogen (Group B2) by the EPA.^[8]

Handling and Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
- Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

[Click to download full resolution via product page](#)

Key toxicological pathways associated with substituted anilines.^[7]

Conclusion

4-(Azepan-1-yl)-2-methylaniline is a compound with considerable potential for further investigation in both academic and industrial research settings. Its synthesis is achievable

through robust and well-established methodologies like the Buchwald-Hartwig amination. The presence of the azepane and substituted aniline moieties suggests a rich field of possibilities for its application in drug discovery and materials science. As with all chemical research, a thorough understanding of and adherence to appropriate safety protocols is paramount when working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [www.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-(Azepan-1-yl)-2-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1517789#4-azepan-1-yl-2-methylaniline-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com